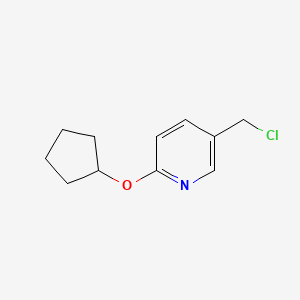

5-(Chloromethyl)-2-cyclopentyloxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-cyclopentyloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h5-6,8,10H,1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHWEFSBJAZBLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250546-74-7 | |

| Record name | 5-(chloromethyl)-2-(cyclopentyloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloromethyl 2 Cyclopentyloxypyridine

Established Synthetic Pathways

Established methods for the synthesis of 5-(chloromethyl)-2-cyclopentyloxypyridine typically rely on building the required functionality onto a pre-formed pyridine (B92270) ring. Direct chloromethylation of the parent heterocycle is often challenging, leading to a preference for derivatization from functionalized precursors.

Derivatization from 2-Cyclopentyloxypyridine Precursors

A more controlled and widely applicable approach involves a multi-step synthesis starting from 2-cyclopentyloxypyridine. This pathway introduces the required carbon functionality at the 5-position, which is then converted to the chloromethyl group. This method offers superior control over regiochemistry.

The synthesis can be broken down into three key steps:

Formylation: Introduction of a formyl group (-CHO) at the 5-position of the 2-cyclopentyloxypyridine ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation. organic-chemistry.orgwikipedia.org It utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). tcichemicals.com The electron-rich nature of the 2-alkoxypyridine directs the electrophilic Vilsmeier reagent to the 5-position. researchgate.net

Reduction: The resulting 2-(cyclopentyloxy)pyridine-5-carbaldehyde is then reduced to the corresponding alcohol, (2-(cyclopentyloxy)pyridin-5-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose due to its mildness and chemoselectivity, effectively reducing aldehydes without affecting the pyridine ring or the ether linkage. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. numberanalytics.com

Chlorination: The final step is the conversion of the hydroxymethyl group to the target chloromethyl group. Thionyl chloride (SOCl₂) is a standard reagent for this transformation, converting the primary alcohol into the corresponding alkyl chloride. ijpcbs.com The reaction proceeds with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

A summary of this synthetic pathway is presented below:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 2-(Cyclopentyloxy)pyridine-5-carbaldehyde |

| 2 | Reduction | NaBH₄, Methanol | (2-(Cyclopentyloxy)pyridin-5-yl)methanol |

| 3 | Chlorination | SOCl₂ | This compound |

Advanced and Emerging Synthetic Techniques

Recent advancements in chemical synthesis offer opportunities to improve the efficiency, safety, and scalability of the preparation of this compound.

Continuous Flow Reaction Module Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. semanticscholar.org Each step in the derivatization of 2-cyclopentyloxypyridine precursors can be adapted to a continuous flow setup.

Flow Formylation: The Vilsmeier-Haack reaction can be performed in a flow reactor, which allows for precise control of the reaction temperature and mixing, potentially minimizing the formation of byproducts. researchgate.net

Flow Reduction: The reduction of aldehydes using reagents like sodium borohydride has been successfully implemented in continuous flow systems. acs.org Pumping the aldehyde solution and the reducing agent through a heated coil reactor can significantly reduce reaction times from hours to minutes. mdpi.com

Flow Chlorination: The conversion of alcohols to chlorides, which can be highly exothermic and release corrosive gases, is particularly well-suited for flow chemistry. tue.nl A continuous flow setup allows for better temperature management and immediate separation of gaseous byproducts, enhancing the safety of the process. rsc.orgvapourtec.com The use of packed-bed reactors with immobilized reagents is also an area of active research.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often limited by mixing efficiency | Enhanced due to small diffusion distances |

| Safety | Accumulation of large quantities of reagents | Small reaction volumes at any given time, better control of exotherms |

| Scalability | Often requires re-optimization | Achieved by running the system for a longer duration ("scaling out") |

| Reaction Time | Typically longer (hours) | Significantly shorter (seconds to minutes) acs.orgorganic-chemistry.org |

Catalytic Approaches (e.g., Palladium-Catalyzed Transformations)

Modern catalytic methods, particularly those involving palladium, offer more atom-economical and direct routes for functionalizing pyridine rings. Palladium-catalyzed C-H activation is a prominent strategy for the direct introduction of functional groups onto heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.gov

For the synthesis of this compound, a potential catalytic approach could involve the palladium-catalyzed C-H functionalization at the 5-position of 2-cyclopentyloxypyridine. While direct chloromethylation via this method is still an area of development, a two-step process is conceivable:

Palladium-catalyzed C-H arylation or olefination: A directing group on the pyridine nitrogen (such as in a pyridine N-oxide) can guide a palladium catalyst to activate the C-H bond at the 2- and 6-positions. researchgate.netnih.gov However, for functionalization at the 5-position of a 2-substituted pyridine, different catalytic systems would be required. rsc.org

Conversion of the introduced group: The group installed via C-H activation would then be chemically transformed into the chloromethyl group through established synthetic steps.

This approach is at the forefront of synthetic methodology and represents a more elegant and potentially more sustainable route to the target molecule compared to traditional stoichiometric reactions.

Optimization of Reaction Parameters (Temperature, Time, Molar Ratios)

The yield and purity of this compound are highly dependent on the careful control of reaction parameters at each step of the synthesis.

Vilsmeier-Haack Formylation:

Temperature: The reaction is typically initiated at low temperatures (0-10 °C) during the addition of reagents and then heated to moderate temperatures (60-100 °C) to drive the reaction to completion. ijpcbs.comthieme-connect.de The optimal temperature depends on the reactivity of the substrate and the solvent used. mdpi.com

Time: Reaction times can vary from a few hours to overnight, and progress is typically monitored by techniques like thin-layer chromatography (TLC).

Molar Ratios: The ratio of the substrate to the Vilsmeier reagent (POCl₃/DMF) is crucial. An excess of the reagent is often used to ensure complete conversion, with typical ratios of POCl₃ to substrate ranging from 1.5 to 3 equivalents. numberanalytics.comnumberanalytics.com

Reduction with Sodium Borohydride:

Temperature: These reductions are often carried out at low temperatures (e.g., 0 °C) to enhance selectivity, especially if other reducible functional groups are present. tandfonline.com However, for a simple aldehyde reduction, room temperature is often sufficient. numberanalytics.com

Time: Reaction times are generally short, ranging from 30 minutes to a few hours.

Molar Ratios: A slight excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents) is typically used to ensure the complete reduction of the aldehyde. orientjchem.org

Chlorination with Thionyl Chloride:

Temperature: This reaction can be exothermic and is often performed at 0 °C initially, followed by gentle heating or refluxing to ensure completion. The choice of temperature can influence the formation of side products.

Time: Reaction times can range from 1 to several hours.

Molar Ratios: An excess of thionyl chloride (typically 1.2 to 2.0 equivalents) is used to drive the reaction and to act as a solvent in some cases. The use of a catalytic amount of DMF can sometimes accelerate the reaction.

| Reaction Step | Key Parameters | Typical Conditions & Rationale |

| Formylation | Temperature | 0 °C to 80-100 °C; controls reaction rate and minimizes side reactions. thieme-connect.de |

| Molar Ratio (POCl₃:Substrate) | 1.5:1 to 3:1; ensures complete conversion of the starting material. numberanalytics.com | |

| Reduction | Temperature | 0 °C to Room Temperature; enhances selectivity and controls reaction rate. tandfonline.com |

| Molar Ratio (NaBH₄:Substrate) | 1.1:1 to 1.5:1; ensures full reduction without excessive reagent waste. orientjchem.org | |

| Chlorination | Temperature | 0 °C to reflux; manages exothermicity and drives the reaction to completion. |

| Molar Ratio (SOCl₂:Substrate) | 1.2:1 to 2:1; ensures complete conversion of the alcohol. |

Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group attached to the pyridine (B92270) ring at the 5-position is analogous to a benzylic chloride, rendering the carbon atom susceptible to nucleophilic attack. This reactivity is a consequence of the ability of the pyridine ring to stabilize the transition state of the substitution reaction. The primary mechanism for these transformations is the bimolecular nucleophilic substitution (SN2) pathway, which involves a backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral.

A variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse array of derivatives. Common nucleophilic substitution reactions include:

Amination: Reaction with primary or secondary amines yields the corresponding 5-(aminomethyl)-2-cyclopentyloxypyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed as a byproduct.

Cyanation: Treatment with a cyanide salt, such as sodium or potassium cyanide, results in the formation of 5-(cyanomethyl)-2-cyclopentyloxypyridine. This reaction is a valuable method for introducing a one-carbon extension, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Hydrolysis: In the presence of water or hydroxide ions, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, affording 5-(hydroxymethyl)-2-cyclopentyloxypyridine.

Alkylation: Carbon nucleophiles, such as Grignard reagents or enolates, can displace the chloride to form new carbon-carbon bonds, leading to more complex molecular architectures.

The general scheme for these nucleophilic substitution reactions can be represented as follows:

| Reactant | Nucleophile (Nu⁻) | Product |

|---|---|---|

| 5-(Chloromethyl)-2-cyclopentyloxypyridine | R₂NH (Amine) | 5-(R₂N-methyl)-2-cyclopentyloxypyridine |

| This compound | CN⁻ (Cyanide) | 5-(Cyanomethyl)-2-cyclopentyloxypyridine |

| This compound | OH⁻ (Hydroxide) | 5-(Hydroxymethyl)-2-cyclopentyloxypyridine |

Transformations Involving the Pyridine Core

The pyridine ring of this compound can also undergo a range of chemical transformations, including electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the electronic properties of the existing substituents: the electron-donating cyclopentyloxy group at the 2-position and the electron-withdrawing chloromethyl group at the 5-position.

Electrophilic Aromatic Substitution: The 2-cyclopentyloxy group is an activating group and directs incoming electrophiles to the ortho and para positions. In this case, the 3- and 5-positions are ortho to the cyclopentyloxy group, and the 4-position is para. However, the 5-position is already substituted. Therefore, electrophilic attack is most likely to occur at the 3- or 4-positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present on the ring. In this compound, the chlorine atom on the methyl group is the more reactive site for nucleophilic attack. However, under forcing conditions, nucleophilic substitution on the pyridine ring itself could potentially occur, with the positions ortho and para to the ring nitrogen (positions 2 and 4) being the most susceptible to attack.

Lithiation and Grignard Reactions: The pyridine ring can be deprotonated by strong bases, such as organolithium reagents, to form lithiated intermediates. For 2-alkoxypyridines, lithiation often occurs at the 6-position. These organometallic intermediates can then react with various electrophiles to introduce new functional groups. Similarly, Grignard reagents can add to the pyridine ring, typically at the 2- or 4-positions.

Reaction Mechanism Elucidation (e.g., Intermediates, Transition States)

The mechanisms of the reactions involving this compound can be elucidated through a combination of experimental and computational studies.

For the nucleophilic substitution of the chloromethyl group , the SN2 mechanism is anticipated. This would involve a single, concerted step where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. The transition state would feature a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the departing chloride. The reaction rate would be expected to be second order, depending on the concentrations of both the substrate and the nucleophile.

In electrophilic aromatic substitution on the pyridine core, the mechanism involves the initial attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized over the ring. The subsequent loss of a proton from the ring restores aromaticity and yields the substitution product. The stability of the carbocation intermediate determines the regioselectivity of the reaction.

The mechanism of nucleophilic aromatic substitution on the pyridine ring (SNAr) typically proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and is stabilized by the electronegative nitrogen atom. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Investigations into Functional Group Interconversions

The functional groups present in this compound and its derivatives can be interconverted to access a wider range of chemical structures.

Oxidation: The chloromethyl group can be oxidized to an aldehyde (5-formyl-2-cyclopentyloxypyridine) using various oxidizing agents. Further oxidation would yield the corresponding carboxylic acid.

Reduction: The chloromethyl group can be reduced to a methyl group.

Hydrolysis of the Ether: The cyclopentyloxy group can be cleaved under acidic conditions to yield the corresponding 2-hydroxypyridine derivative.

Modification of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be quaternized by reaction with alkyl halides to form pyridinium salts. It can also be oxidized to an N-oxide, which can alter the reactivity of the pyridine ring in subsequent reactions.

A summary of potential functional group interconversions is presented in the table below:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| -CH₂Cl (Chloromethyl) | Oxidizing agent (e.g., DMSO, oxalyl chloride) | -CHO (Aldehyde) |

| -CH₂Cl (Chloromethyl) | Strong oxidizing agent (e.g., KMnO₄) | -COOH (Carboxylic acid) |

| -CH₂Cl (Chloromethyl) | Reducing agent (e.g., H₂, Pd/C) | -CH₃ (Methyl) |

| -O-Cyclopentyl (Cyclopentyloxy) | Strong acid (e.g., HBr, HI) | -OH (Hydroxyl) |

| Pyridine Nitrogen | Alkyl halide (e.g., CH₃I) | Pyridinium Nitrogen |

| Pyridine Nitrogen | Oxidizing agent (e.g., m-CPBA) | Pyridine N-oxide |

Synthesis and Structural Elucidation of Derivatives and Analogues

Derivatization Strategies for the Chloromethyl Moiety

The chloromethyl group is a highly reactive electrophilic site, making it an excellent handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This versatility allows for the synthesis of a broad spectrum of derivatives.

A primary strategy involves the displacement of the chloride ion by various nucleophiles. For instance, reaction with primary or secondary amines can yield the corresponding aminomethyl derivatives. Similarly, treatment with alkoxides or phenoxides can lead to the formation of ether linkages. Thiolates can be employed to introduce thioether functionalities. A general scheme for these transformations is presented below.

Table 1: Examples of Nucleophilic Substitution Reactions at the Chloromethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | R¹R²NH | -CH₂NR¹R² |

| Alkoxide | R-ONa | -CH₂OR |

| Thiolate | R-SNa | -CH₂SR |

| Azide (B81097) | NaN₃ | -CH₂N₃ |

The azide derivatives, formed by reaction with sodium azide, are particularly useful intermediates. They can be subsequently reduced, for example through catalytic hydrogenation, to yield the corresponding primary aminomethyl compounds. nih.gov This two-step process provides an alternative route to the aminomethyl derivatives, often with higher yields and cleaner reactions than direct amination.

Furthermore, the chloromethyl group can be converted into other functional groups through multi-step sequences. For example, hydrolysis under appropriate conditions can yield the corresponding hydroxymethyl derivative, although direct synthesis from a hydroxymethyl precursor is also a common route. google.com Oxidation of this alcohol would then provide access to the corresponding aldehyde and carboxylic acid derivatives at the 5-position of the pyridine (B92270) ring.

Modifications of the Cyclopentyloxy Group

The 2-cyclopentyloxy group, while generally more stable than the chloromethyl moiety, can also be a site for chemical modification. One of the primary strategies for its modification is through cleavage of the ether bond. This is typically achieved under harsh conditions, for example, by using strong acids such as hydrobromic or hydroiodic acid, which would convert the 2-alkoxypyridine to a 2-pyridone. This transformation fundamentally alters the electronic properties of the pyridine ring.

Alternatively, modifications can be made to the cyclopentyl ring itself, although this is less common and generally requires more complex synthetic routes starting from a modified cyclopentanol. For instance, the use of substituted cyclopentanols in the initial synthesis would lead to analogues with functionalized alicyclic moieties.

A more versatile approach to introduce diversity at the 2-position involves the complete replacement of the cyclopentyloxy group. This can be achieved by first converting the 2-alkoxypyridine to a more reactive intermediate, such as a 2-chloropyridine. google.com This 2-chloro derivative can then be subjected to nucleophilic aromatic substitution with a variety of nucleophiles, including different alkoxides, amines, or sulfur nucleophiles, to generate a wide range of 2-substituted pyridine analogues.

Table 2: Potential Modifications Involving the 2-Position

| Reaction Type | Reagents | Resulting Structure at Position 2 |

|---|---|---|

| Ether Cleavage | HBr or HI | =O (2-pyridone) |

| Nucleophilic Aromatic Substitution (via 2-chloro intermediate) | R-OH / Base | -OR (New ether) |

| Nucleophilic Aromatic Substitution (via 2-chloro intermediate) | R¹R²NH | -NR¹R² |

Elaboration of the Pyridine Ring System to Form Novel Analogues

The pyridine ring itself is a key target for modification to generate novel heterocyclic systems. A variety of methods can be employed to alter the core structure, leading to analogues with significantly different chemical and physical properties.

One common strategy is electrophilic aromatic substitution. The electron-donating nature of the 2-alkoxy group directs electrophiles primarily to the 3- and 5-positions. Given that the 5-position is already substituted, reactions such as nitration or halogenation would be expected to occur at the 3-position. However, the directing effects and the steric hindrance of the existing substituents must be carefully considered.

Another powerful set of reactions for modifying the pyridine ring involves metal-catalyzed cross-coupling reactions. researchgate.net For instance, if a bromo or iodo substituent were to be introduced onto the pyridine ring (e.g., at the 3- or 4-position), Suzuki, Stille, or Sonogashira couplings could be used to form new carbon-carbon bonds, attaching aryl, vinyl, or alkynyl groups.

More advanced strategies involve ring transformation reactions, where the pyridine ring is converted into a different heterocyclic or carbocyclic system. wur.nl For example, certain pyridine derivatives can undergo ring-opening and subsequent ring-closing reactions in the presence of specific nucleophiles and reagents to form other heterocycles. nih.gov Another approach is the hetero Diels-Alder reaction, which can be used to construct fused ring systems. nih.gov Skeletal editing techniques that allow for the swapping of atoms within the ring, for instance, converting a C-N bond to a C-C bond, represent a cutting-edge method for generating novel core scaffolds from pyridine precursors. nih.gov

Structural Confirmation of Novel Derivatives

The unambiguous structural elucidation of newly synthesized derivatives is a critical step in the research process. A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number of different types of protons in a molecule and their chemical environment. For derivatives of 5-(chloromethyl)-2-cyclopentyloxypyridine, characteristic signals would be expected for the protons on the pyridine ring, the chloromethyl group, and the cyclopentyloxy group. Chemical shift changes and coupling patterns in the ¹H NMR spectrum are indicative of successful derivatization. For example, the replacement of the chlorine atom with an amino group would lead to a significant upfield shift of the methylene (B1212753) protons and the appearance of a new signal for the N-H protons.

¹³C NMR: This provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. Chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact molecular formula of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For example, the successful conversion of the chloromethyl group to an azide would be confirmed by the appearance of a strong, sharp absorption band around 2100 cm⁻¹. The formation of a carbonyl group from the oxidation of a hydroxymethyl derivative would be indicated by a strong absorption band in the region of 1650-1750 cm⁻¹.

By employing these analytical methods in concert, the precise chemical structure of any newly synthesized derivative of this compound can be unequivocally established.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloropyridine |

Applications in Contemporary Organic Synthesis

Role as a Key Building Block for Complex Organic Molecules

The inherent reactivity of the chloromethyl group makes 5-(Chloromethyl)-2-cyclopentyloxypyridine a valuable electrophilic building block. The carbon-chlorine bond in the chloromethyl moiety is susceptible to nucleophilic substitution, allowing for the facile introduction of a variety of functional groups. This reactivity is fundamental to its role in the construction of more complex molecular architectures.

For instance, this compound can serve as a precursor in the synthesis of various derivatives where the chlorine atom is displaced by nucleophiles such as amines, thiols, cyanides, and carbanions. This versatility allows for the strategic elongation of carbon chains and the introduction of diverse functionalities, which are crucial steps in the total synthesis of natural products and pharmaceutically active compounds.

Utility in the Construction of Advanced Heterocyclic Scaffolds

Substituted pyridines are a cornerstone of medicinal chemistry, and this compound provides a direct route to novel pyridine-containing heterocyclic systems. The chloromethyl group can be used to annulate new rings onto the pyridine (B92270) core.

One potential application is in the synthesis of fused heterocyclic systems, such as imidazo[1,5-a]pyridines. The general synthetic strategy involves the reaction of a 2-(aminomethyl)pyridine derivative with a suitable coupling partner. By first converting the chloromethyl group of this compound to an aminomethyl group, it becomes a key precursor for such cyclization reactions. These fused heterocyclic scaffolds are of significant interest due to their presence in a wide range of biologically active molecules.

Table of Potential Heterocyclic Scaffolds from this compound

| Starting Material | Reagent(s) | Resulting Heterocyclic Scaffold |

| 5-(Aminomethyl)-2-cyclopentyloxypyridine | Phosgene or equivalent | Imidazo[1,5-a]pyridin-1(5H)-one derivative |

| This compound | Substituted thiourea | Thiazolo[5,4-b]pyridine derivative |

| This compound | Guanidine | Imidazo[4,5-b]pyridine derivative |

Development of Efficient and Selective Synthetic Pathways

The development of efficient synthetic pathways is a primary focus of modern organic chemistry. The reactivity of 2-alkoxy-5-(chloromethyl)pyridines can be harnessed to create selective and high-yielding transformations. The alkoxy group at the 2-position of the pyridine ring can influence the reactivity of the chloromethyl group and the pyridine nitrogen, potentially allowing for regioselective reactions.

A key aspect of its utility lies in its role as an intermediate in multi-step syntheses. For example, in the preparation of agrochemicals and pharmaceuticals, compounds with the 2-chloro-5-(chloromethyl)pyridine (B46043) core are of significant importance. Patent literature describes processes for the conversion of 2-alkoxy-5-alkoxymethyl-pyridines to 2-chloro-5-chloromethyl-pyridine. google.com This suggests that this compound could be a valuable intermediate in pathways where the cyclopentyloxy group is either retained for its specific properties or is later converted to a chloro group to access a different set of derivatives.

The presence of the cyclopentyloxy group can also impart desirable physicochemical properties, such as increased lipophilicity, which can be advantageous in the design of bioactive molecules. Synthetic strategies that maintain this group while functionalizing the chloromethyl moiety are therefore of considerable interest.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of 5-(Chloromethyl)-2-cyclopentyloxypyridine, distinct signals are expected for the protons of the pyridine (B92270) ring, the chloromethyl group, and the cyclopentyl moiety. The electron-donating nature of the 2-cyclopentyloxy group and the electron-withdrawing effect of the 5-chloromethyl group will influence the chemical shifts of the pyridine ring protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyridine H-3 | 6.6 - 6.8 | Doublet (d) |

| Pyridine H-4 | 7.5 - 7.7 | Doublet of doublets (dd) |

| Pyridine H-6 | 8.0 - 8.2 | Doublet (d) |

| Chloromethyl (-CH₂Cl) | 4.5 - 4.7 | Singlet (s) |

| Cyclopentyl (-OCH-) | 5.3 - 5.5 | Multiplet (m) |

| Cyclopentyl (-CH₂-) | 1.5 - 2.0 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Pyridine C-2 | 162 - 165 |

| Pyridine C-3 | 110 - 113 |

| Pyridine C-4 | 138 - 141 |

| Pyridine C-5 | 130 - 133 |

| Pyridine C-6 | 145 - 148 |

| Chloromethyl (-CH₂Cl) | 45 - 48 |

| Cyclopentyl (-OCH-) | 78 - 82 |

| Cyclopentyl (-CH₂-) | 32 - 35 |

| Cyclopentyl (-CH₂-) | 23 - 26 |

Two-Dimensional (2D) NMR Correlation Studies (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-6). It would also show correlations between the protons within the cyclopentyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal. For instance, the proton signal at ~4.6 ppm would correlate with the carbon signal at ~46 ppm, confirming the -CH₂Cl group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the different fragments of the molecule. Expected key correlations would include the chloromethyl protons with pyridine carbons C-4, C-5, and C-6, and the cyclopentyl methine proton (-OCH-) with pyridine carbon C-2. sdsu.edu

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic (Pyridine) |

| 2980 - 2850 | C-H stretching | Aliphatic (Cyclopentyl, Chloromethyl) |

| 1600 - 1580 | C=C stretching | Aromatic (Pyridine) |

| 1500 - 1400 | C=N stretching | Aromatic (Pyridine) |

| 1250 - 1200 | C-O-C stretching | Aryl-alkyl ether |

| 850 - 800 | C-H out-of-plane bending | Substituted Pyridine |

| 750 - 700 | C-Cl stretching | Chloromethyl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the pyridine ring is the primary chromophore.

The expected electronic transitions would be π → π* and n → π* transitions associated with the aromatic system. pharmatutor.org The presence of the alkoxy and chloromethyl substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. researchgate.net

Expected UV-Vis Absorption Maxima (in a non-polar solvent):

| Transition | Expected λ (nm) |

| π → π | ~270 - 280 |

| n → π | ~220 - 230 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

The molecular weight of this compound is 211.69 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 211 and an isotope peak [M+2]⁺ at m/z 213 with an intensity of about one-third of the [M]⁺ peak, which is characteristic for compounds containing one chlorine atom.

Plausible Fragmentation Pathways:

A primary fragmentation pathway would likely involve the loss of the cyclopentyl group or the chloromethyl group.

Loss of the cyclopentyl radical: [M - C₅H₉]⁺ leading to a fragment at m/z 142.

Loss of a chlorine radical: [M - Cl]⁺ resulting in a fragment at m/z 176.

Alpha-cleavage of the ether: Loss of a cyclopentene (B43876) molecule via McLafferty-type rearrangement could also be a possible fragmentation pathway.

Further fragmentation of the pyridine ring would also be observed. nih.gov

X-ray Diffraction for Solid-State Molecular Structure Determination

A comprehensive search of scientific literature and crystallographic databases revealed no publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state molecular structure, including specific bond lengths, bond angles, and crystal packing information, cannot be provided at this time.

The determination of a molecule's three-dimensional structure in the solid state is unequivocally achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, from which it is possible to derive critical information about molecular geometry, conformation, and intermolecular interactions.

Without experimental crystallographic data for this compound, the generation of a data table summarizing its crystal system, space group, unit cell dimensions, and other key refinement parameters is not possible.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level. For a molecule like 5-(Chloromethyl)-2-cyclopentyloxypyridine, these methods can predict its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This process involves finding the minimum energy conformation on the potential energy surface. For organic molecules, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is commonly employed to achieve a balance between accuracy and computational cost. nih.gov

The geometry optimization of this compound would yield precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's steric and electronic properties.

Illustrative Data Table: Predicted Geometrical Parameters This table represents the type of data that would be generated from a DFT geometry optimization. The values are hypothetical.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(pyridine)-Cl | 1.79 Å |

| Bond Length | C(pyridine)-O | 1.36 Å |

| Bond Angle | O-C(cyclopentyl)-C(cyclopentyl) | 109.5° |

| Dihedral Angle | C-C-O-C | 178.5° |

Once the molecule's geometry is optimized, computational methods can predict its spectroscopic signatures. These theoretical spectra are invaluable for interpreting and confirming experimental data. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for this compound would help assign peaks in an experimental spectrum.

IR Frequencies: Theoretical vibrational frequencies are determined by calculating the second derivatives of the energy with respect to atomic positions. The resulting frequencies correspond to specific molecular motions (stretches, bends) and can be compared to an experimental FT-IR spectrum. researchgate.net

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov

Illustrative Data Table: Predicted Spectroscopic Parameters This table represents hypothetical data from spectroscopic calculations.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 4.65 ppm | -CH₂Cl |

| ¹³C NMR | Chemical Shift (δ) | 45.5 ppm | -CH₂Cl |

| IR | Frequency (ν) | 1250 cm⁻¹ | C(aryl)-O Stretch |

| IR | Frequency (ν) | 750 cm⁻¹ | C-Cl Stretch |

| UV-Vis | λmax | 275 nm | π → π* transition |

The presence of flexible groups, such as the cyclopentyloxy and chloromethyl substituents, means that this compound can exist in multiple spatial arrangements or conformers. Conformational analysis involves systematically exploring the potential energy surface by rotating these flexible bonds to identify all stable low-energy conformers. nih.govnih.gov The relative energies of these conformers are calculated to determine their thermodynamic stability and their statistical population at a given temperature. This analysis is critical for understanding how the molecule's shape influences its reactivity and interactions.

Illustrative Data Table: Relative Energies of Conformers This table shows a hypothetical outcome of a conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| A (Global Minimum) | 0.00 | 75.1 |

| B | 1.25 | 20.5 |

| C | 2.50 | 4.4 |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. arxiv.org For this compound, a key reaction of interest would be the nucleophilic substitution at the chloromethyl group. Theoretical modeling can map the entire reaction pathway from reactants to products, crucially identifying the high-energy transition state (TS). arxiv.org

Locating the TS and calculating its energy relative to the reactants provides the activation energy barrier (Ea). This value is essential for understanding the kinetics of a reaction—a lower barrier implies a faster reaction rate. Methods like the Activation Strain Model can further deconstruct the activation barrier into the energy required to distort the reactants and the interaction energy between them, offering deeper insight into what controls reactivity. vu.nl

Molecular Electrostatic Potential and Frontier Orbital Analysis

To understand a molecule's reactivity, it is vital to know where its electron-rich and electron-poor regions are located.

Molecular Electrostatic Potential (MEP) An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. mdpi.com It uses a color scale to indicate charge distribution:

Red: Regions of negative potential, which are electron-rich and susceptible to electrophilic attack. For this molecule, such areas are expected around the pyridine (B92270) nitrogen and the ether oxygen atom. nih.govresearchgate.net

Blue: Regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. These would be found primarily around the hydrogen atoms. acs.org

The MEP map provides an intuitive guide to the reactive sites of the molecule.

Frontier Orbital Analysis Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. libretexts.org It focuses on two key orbitals:

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A higher HOMO energy indicates greater nucleophilicity and a higher propensity to react with electrophiles. wuxiapptec.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor. A lower LUMO energy signifies greater electrophilicity and a higher propensity to react with nucleophiles. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates higher reactivity. researchgate.net

Illustrative Data Table: Frontier Orbital Properties This table presents hypothetical FMO data.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.50 | Moderate electron-donating ability |

| LUMO Energy | -0.95 | Good electron-accepting ability |

| HOMO-LUMO Gap | 5.55 | High kinetic stability |

Future Research Directions

Exploration of Underexplored Reaction Pathways and Selectivity Control

The molecular architecture of 5-(Chloromethyl)-2-cyclopentyloxypyridine offers multiple avenues for chemical modification, many of which remain underexplored. The primary reactive centers are the chloromethyl group at the C5 position and the pyridine (B92270) ring itself.

Future research should systematically investigate nucleophilic substitution reactions at the benzylic-like chloromethyl position. khanacademy.orglibretexts.org While reactions with simple nucleophiles are expected, a thorough exploration of carbon-carbon bond-forming reactions, such as couplings with organometallic reagents or cyanide, could yield a diverse library of derivatives.

Transition-Metal Catalyzed Cross-Coupling: The chloromethyl group can be a handle for various cross-coupling reactions. Furthermore, direct C-H activation at other positions on the ring could be explored to introduce new substituents with high regioselectivity.

Selective Functionalization: Developing reaction conditions that allow for selective functionalization of either the chloromethyl group or a specific position on the pyridine ring is a key challenge. This requires fine-tuning of catalysts, reagents, and reaction parameters to control the chemoselectivity of transformations.

A summary of potential reaction pathways is presented below.

| Reaction Type | Target Site | Potential Reagents | Expected Product Class |

| Nucleophilic Substitution | Chloromethyl Group | Amines, Alcohols, Thiols, Cyanide | Substituted Methylpyridines |

| Cross-Coupling | Chloromethyl Group | Organoboron, Organozinc Reagents | Aryl/Alkyl-substituted Pyridines |

| C-H Activation | Pyridine Ring (e.g., C3, C4, C6) | Transition Metal Catalysts | Functionalized Pyridine Core |

| Nucleophilic Aromatic Substitution | Pyridine Ring (e.g., C4, C6) | Strong Nucleophiles | Further Substituted Pyridines |

Development of Greener Synthetic Methodologies

Traditional multi-step syntheses of complex heterocyclic molecules often suffer from low atom economy, reliance on hazardous reagents, and the generation of significant waste. Future research must prioritize the development of environmentally benign synthetic routes to this compound and its derivatives. researchgate.net

Key areas for development include:

Continuous Flow Synthesis: Transferring synthetic protocols to continuous flow reactors offers significant advantages in safety, scalability, and process control. nih.gov Flow chemistry can enable the use of hazardous reagents more safely and can improve reaction yields and selectivity through precise control of temperature, pressure, and residence time. mdpi.com

Green Catalysis and Solvents: Research should focus on replacing stoichiometric reagents with catalytic alternatives, particularly those based on earth-abundant and non-toxic metals. rsc.org The use of greener solvents, such as water, ethanol, or solvent-free conditions, should be explored to minimize environmental impact. nih.govacs.orgacs.org

Integration with High-Throughput Experimentation and Automation

The exploration of new reaction pathways and the optimization of greener synthetic methods can be significantly accelerated through the integration of high-throughput experimentation (HTE) and laboratory automation. youtube.comacs.org HTE allows for the parallel execution of a large number of experiments on a microscale, enabling the rapid screening of a wide range of variables. acs.org

For this compound, HTE can be applied to:

Reaction Condition Optimization: Rapidly screen catalysts, ligands, solvents, bases, and temperatures to identify optimal conditions for known transformations and to discover novel reactivity. youtube.com

Library Synthesis: Automate the synthesis of a large library of derivatives by reacting the parent compound with an array of different nucleophiles or coupling partners. This approach is invaluable for generating compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

The workflow for such an approach typically involves automated liquid handlers for dispensing reagents into multi-well plates, robotic systems for managing the reactions, and rapid analytical techniques (e.g., LC-MS) for analysis. youtube.com This data-rich approach not only accelerates discovery but also provides deeper insights into reaction performance across a broad chemical space. acs.org

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the chemical behavior of molecules. proquest.com Applying advanced computational modeling to this compound can provide crucial insights that guide and rationalize experimental work. nih.govresearchgate.nettjnpr.org

Future computational studies should focus on:

Electronic Structure Analysis: Calculating the electron distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential can help predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com This can explain the directing effects of the cyclopentyloxy and chloromethyl substituents. nih.govacs.org

Reaction Mechanism Elucidation: Modeling the reaction pathways for various transformations, including identifying transition states and intermediates, can provide a detailed understanding of the reaction mechanism. rsc.org This knowledge is critical for optimizing reaction conditions and controlling selectivity.

Predicting Reactivity: Computational models can be used to predict the relative reactivity of different positions on the molecule and to screen potential reactants in silico before committing to laboratory experiments. This can save significant time and resources.

By combining theoretical calculations with experimental results, a comprehensive understanding of the structure-reactivity relationships for this compound can be developed, paving the way for its rational application in the synthesis of complex and valuable molecules.

Q & A

Basic Research Questions

Q. What are the key structural features of 5-(Chloromethyl)-2-cyclopentyloxypyridine, and how do they influence its reactivity?

- The compound features a pyridine ring substituted with a chloromethyl group at position 5 and a cyclopentyloxy group at position 2. The electron-withdrawing chlorine atom enhances electrophilic reactivity at the chloromethyl site, while the bulky cyclopentyloxy group introduces steric hindrance, directing reactions to specific positions on the ring. Structural confirmation can be achieved via NMR (¹H/¹³C) and X-ray crystallography .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identifies substituent positions and electronic environments (e.g., downfield shifts for chlorine-adjacent protons).

- Mass Spectrometry (MS) : Confirms molecular weight (162.01 g/mol via ESI-MS) and fragmentation patterns .

- FT-IR : Detects functional groups like C-Cl (600–800 cm⁻¹) and C-O (1200 cm⁻¹) stretching .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

- Key Method : Use regioselective chlorination agents (e.g., SOCl₂ or PCl₅) under anhydrous conditions.

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted cyclopentanol or chloromethyl intermediates.

- Yield Improvement : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of chlorinating agent to precursor) to suppress dimerization .

Q. What strategies are recommended for resolving contradictions in reported melting points or spectral data for this compound?

- Recrystallization : Purify using ethanol/water mixtures to isolate the pure compound and validate melting points (e.g., compare with literature values in ).

- Advanced NMR : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals caused by stereoisomers or impurities .

- Cross-Reference Databases : Validate spectral data against PubChem or DSSTox entries to identify discrepancies .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Model transition states to predict regioselectivity (e.g., chloromethyl group as a leaving group).

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions for nucleophilic attack.

- Software Tools : Gaussian or ORCA for energy minimization; PyMol for visualizing reactive sites .

Q. What methodologies assess the biological activity of derivatives of this compound, particularly in anticancer research?

- In Vitro Cytotoxicity Assays : Screen derivatives against cancer cell lines (e.g., HeLa, HepG2) using MTT or SRB assays.

- Structure-Activity Relationship (SAR) : Modify the cyclopentyloxy or chloromethyl groups to evaluate impact on IC₅₀ values.

- Mechanistic Studies : Flow cytometry for apoptosis detection; Western blotting to assess protein targets (e.g., caspase-3) .

Q. What are the challenges in achieving regioselective functionalization of the pyridine ring, and how can they be addressed?

- Challenges : Competing reactions at C-3/C-5 positions due to electron-withdrawing groups.

- Solutions :

- Use directing groups (e.g., boronic esters) to block undesired sites.

- Employ transition metal catalysts (Pd, Cu) for cross-coupling at specific positions.

- Optimize solvent polarity (e.g., DMF for SNAr reactions) to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.